

# Application Note: Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid

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## Compound of Interest

Compound Name: *trans-4-Fluorocyclohexanecarboxylic Acid*

Cat. No.: B123377

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **trans-4-Fluorocyclohexanecarboxylic acid** is a valuable building block in medicinal chemistry and materials science. The introduction of a fluorine atom onto the cyclohexane ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key component in the design of novel pharmaceuticals and functional materials.[1] The trans stereochemistry provides a rigid and well-defined conformation that is often crucial for specific molecular interactions.[1] This document outlines a detailed two-step protocol for the synthesis of **trans-4-Fluorocyclohexanecarboxylic acid**, beginning with the preparation of the precursor, cis-4-hydroxycyclohexanecarboxylic acid, followed by a stereospecific deoxofluorination.

## Physicochemical Properties and Safety Data

The key properties and safety information for the final product are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>11</sub> FO <sub>2</sub>	[2]
Molecular Weight	146.16 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	~85 °C	[1]
CAS Number	174771-54-1	[1]
Solubility	Soluble in methanol, ethanol, dichloromethane	[1]

Hazard Statement	GHS Classification	Reference
H302	Harmful if swallowed	[2]
H315	Causes skin irritation	[2]
H319	Causes serious eye irritation	[2]
H335	May cause respiratory irritation	[2]

## Experimental Protocols

The synthesis is a two-step process. First, a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid is synthesized via hydrogenation, from which the cis isomer is isolated. Second, the cis-hydroxy acid undergoes deoxofluorination with inversion of stereochemistry to yield the final trans-fluoro product.

### Step 1: Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid

This protocol is adapted from procedures for the hydrogenation of p-hydroxybenzoic acid.[3]

Materials and Reagents:

Reagent	M.W. ( g/mol )	Quantity (g)	Moles (mol)	Molar Eq.
p-Hydroxybenzoic Acid	138.12	13.81	0.10	1.0
5% Ru/C Catalyst	-	1.4	-	-
Water (Solvent)	18.02	150 mL	-	-
Sodium Hydroxide	40.00	4.0	0.10	1.0
Hydrochloric Acid (conc.)	36.46	As needed	-	-

#### Procedure:

- A high-pressure reactor is charged with p-hydroxybenzoic acid (13.81 g, 0.10 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (1.4 g), and water (150 mL).
- The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 2 MPa.
- The reaction mixture is heated to 120 °C and stirred vigorously for 8-10 hours, maintaining the hydrogen pressure.
- After cooling to room temperature, the reactor is depressurized, and the catalyst is removed by filtration through a pad of celite.
- The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. The cis isomer can be preferentially isolated from the trans isomer by fractional crystallization, as the trans isomer is generally less soluble in water.
- Cool the filtrate to 0-5 °C and allow the trans isomer to crystallize. Filter to remove the solid trans product.

- The filtrate, enriched in the cis isomer, is acidified with concentrated HCl to pH 2-3 and extracted with ethyl acetate (3 x 100 mL).
- The combined organic layers are dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure to yield crude cis-4-hydroxycyclohexanecarboxylic acid, which can be further purified by recrystallization.

## Step 2: Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid

This protocol utilizes a deoxofluorination reaction which typically proceeds with inversion of stereochemistry, converting the cis-alcohol to the desired trans-fluoride.<sup>[4]</sup> The use of Deoxo-Fluor is recommended as a more thermally stable alternative to DAST.<sup>[5][6][7]</sup>

Materials and Reagents:

Reagent	M.W. ( g/mol )	Quantity (g)	Moles (mol)	Molar Eq.
cis-4-Hydroxycyclohexanecarboxylic Acid	144.17	7.21	0.05	1.0
Deoxo-Fluor	221.22	12.17	0.055	1.1
Dichloromethane (DCM, dry)	84.93	200 mL	-	-
Saturated NaHCO <sub>3</sub> (aq)	-	100 mL	-	-

Procedure:

- In a fume hood, a solution of cis-4-hydroxycyclohexanecarboxylic acid (7.21 g, 0.05 mol) in dry dichloromethane (100 mL) is prepared in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
- The flask is cooled to 0 °C in an ice bath.

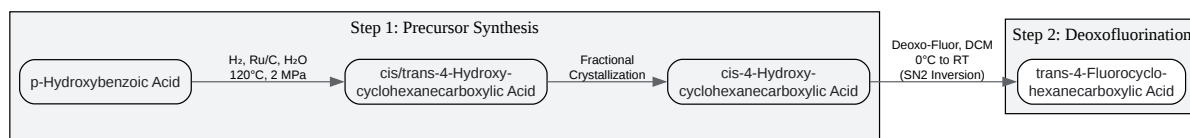
- Deoxo-Fluor (12.17 g, 0.055 mol) dissolved in dry DCM (100 mL) is added dropwise to the stirred solution over 30 minutes.
- After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
- The reaction is carefully quenched by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- The mixture is stirred for 1 hour until gas evolution ceases. The layers are separated in a separatory funnel.
- The aqueous layer is extracted with DCM (2 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure **trans-4-Fluorocyclohexanecarboxylic Acid**.

## Expected Characterization Data

Technique	Expected Data
$^1\text{H}$ NMR	( $\text{CDCl}_3$ , 400 MHz) $\delta$ : ~12.0 (br s, 1H, COOH), ~4.6 (dm, 1H, $J \approx 48$ Hz, CHF), ~2.4 (m, 1H, CHCOOH), ~2.2-1.6 (m, 8H, $\text{CH}_2$ ).
$^{13}\text{C}$ NMR	( $\text{CDCl}_3$ , 100 MHz) $\delta$ : ~182 (COOH), ~88 (d, $J \approx 170$ Hz, CF), ~42 (d, $J \approx 20$ Hz, CCOOH), ~30 (d, $J \approx 20$ Hz, $\text{CH}_2$ adjacent to CF), ~28 ( $\text{CH}_2$ ).
$^{19}\text{F}$ NMR	( $\text{CDCl}_3$ , 376 MHz) $\delta$ : A multiplet is expected in the range of -170 to -190 ppm.
IR (KBr)	$\nu$ ( $\text{cm}^{-1}$ ): ~2930 (br, O-H stretch), ~1700 (s, C=O stretch), ~1070 (s, C-F stretch).
MS (ESI)	$m/z$ : 145.06 $[\text{M-H}]^-$ .

## Visualizations

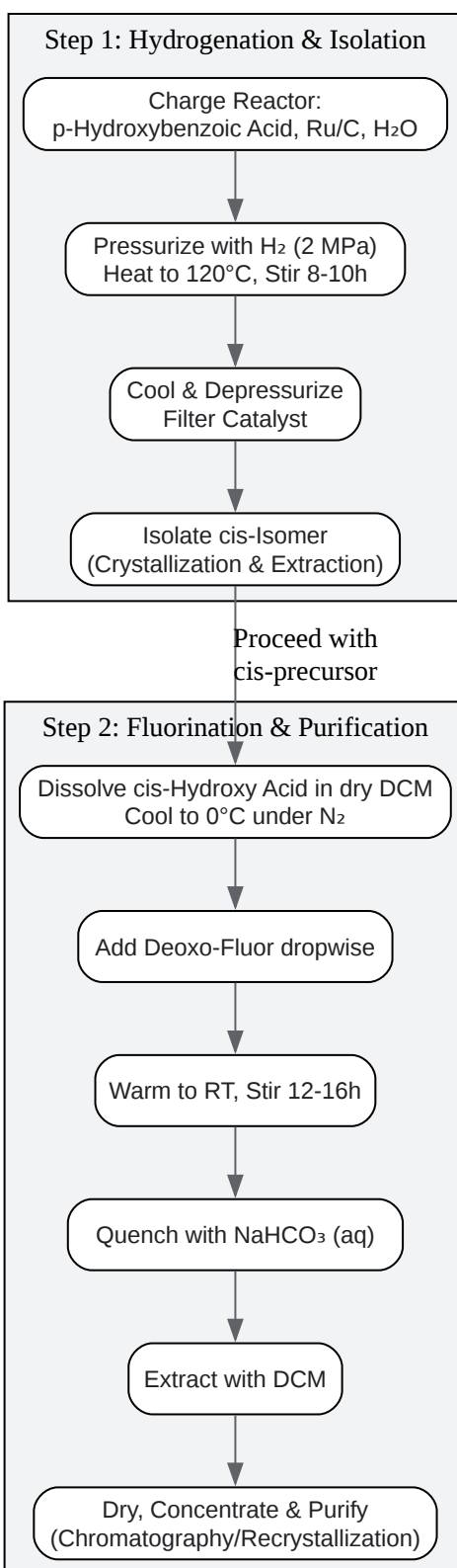
### Synthesis Pathway



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**Figure 1.** Overall synthesis pathway for *trans*-4-Fluorocyclohexanecarboxylic Acid.

## Experimental Workflow



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